2-Methyl-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
2-Methyl-5-oxopyrrolidine-2-carboxylic acid is a compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is also known by its IUPAC name, 2-methyl-5-oxoproline . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Preparation Methods
2-Methyl-5-oxopyrrolidine-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid in the presence of an oxidizing agent . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
2-Methyl-5-oxopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction can lead to the formation of more reduced forms of the compound .
Scientific Research Applications
2-Methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds . Additionally, it has applications in the pharmaceutical industry as an intermediate in drug development .
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Methyl-5-oxopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
2-methyl-5-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOOVOPBAWHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64520-50-9 |
Source
|
Record name | 2-methyl-5-oxopyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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